
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is a complex organoboron compound that features a unique combination of boron, nitrogen, and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl typically involves the reaction of trimethylamine with triphenylphosphine and a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing species.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: Substitution reactions with other nucleophiles or electrophiles can modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction can produce boron-hydride species .
Applications De Recherche Scientifique
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid or base, depending on the reaction environment, and can participate in the formation of coordination complexes. These interactions can influence various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trimethylazaniumyl)(triphenylphosphaniumyl)borane: Similar structure but different reactivity.
(Trimethylazaniumyl)(triphenylphosphaniumyl)borate: Contains an additional oxygen atom, leading to different chemical properties.
Uniqueness
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is unique due to its specific combination of boron, nitrogen, and phosphorus atoms, which imparts distinct reactivity and stability compared to other boron-containing compounds .
Propriétés
Numéro CAS |
26160-13-4 |
|---|---|
Formule moléculaire |
C21H24BNP+2 |
Poids moléculaire |
332.2 g/mol |
InChI |
InChI=1S/C21H24BNP/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+2 |
Clé InChI |
GYHITDHNLPYGOV-UHFFFAOYSA-N |
SMILES canonique |
[B]([N+](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


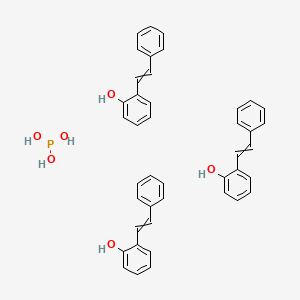
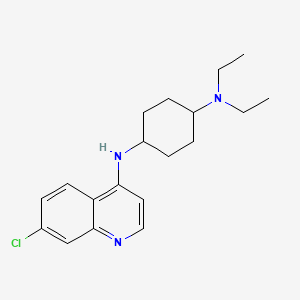
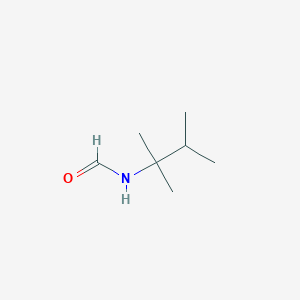
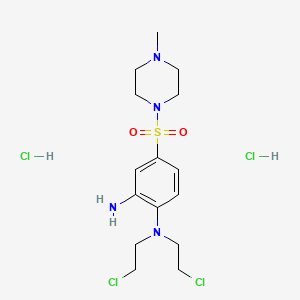
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

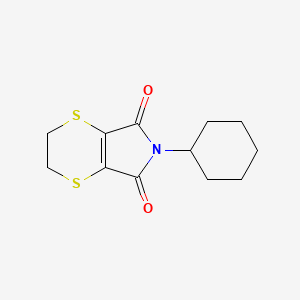

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
